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Cat. No.: B1177162

Get Quote

Lite Line Live Imaging Technical Support Center
Welcome to the Lite Line troubleshooting guide for live imaging. This resource is designed to

help researchers, scientists, and drug development professionals resolve common issues

encountered during live cell imaging experiments.

Frequently Asked Questions (FAQs)
Here we address specific problems in a question-and-answer format to provide direct and

actionable solutions.

Question: My cells are dying or showing signs of stress (e.g., membrane blebbing, vacuole

formation) during the imaging experiment. What is causing this and how can I fix it?

Answer: This is likely due to phototoxicity, which occurs when the illumination light damages

the cells.[1][2][3] High-intensity or prolonged exposure to light, especially shorter wavelengths,

can generate reactive oxygen species (ROS) that are harmful to cellular components.[2][4]
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Reduce Excitation Light: Minimize the power of your illuminating light source and shorten the

exposure time to the absolute minimum required for a good signal.[5][6]

Use Sensitive Detectors: Employ high quantum efficiency cameras (e.g., back-illuminated

sensors) that can capture faint signals, allowing you to use less excitation light.[1]

Choose Appropriate Fluorophores: Select bright and photostable fluorophores.[7] If possible,

use fluorophores that are excited by longer wavelengths (e.g., red or near-infrared) as they

are generally less phototoxic than those excited by UV or blue light.[1][5]

Optimize Filters: Ensure your filter sets are well-matched to your fluorophores to maximize

signal detection and minimize excitation light bleed-through.[8]

Limit Illumination Area: If your system allows, illuminate only the region of interest.

Use Live-Cell Imaging Media: Culture cells in media specifically formulated for live imaging,

which may contain antioxidants or ROS scavengers to mitigate phototoxic effects.[4] Phenol

red-free media is also recommended to reduce background fluorescence.[7]

Maintain a Healthy Environment: Ensure optimal temperature, humidity, and CO2 levels are

maintained throughout the experiment.[5][7]

Question: My images are becoming blurry over time because the focus is drifting. How can I

maintain focus during a long-term experiment?

Answer: This issue is known as focus drift and is primarily caused by thermal instability in the

microscope, stage, or sample holder.[3][5] Temperature fluctuations cause materials to expand

and contract, leading to changes in the focal plane.[5]

Solutions:

Thermal Equilibration: Allow the microscope, sample, and any stage-top incubators to

thermally equilibrate for a significant period (at least an hour, longer for more sensitive

experiments) before starting image acquisition.[3][5][9]

Use an Environmental Chamber: Enclose the microscope in an environmental chamber to

maintain a stable temperature.[10][11]
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Objective Heaters: When using immersion objectives with a stage-top incubator, an objective

heater is crucial to prevent the objective from acting as a heat sink.[11]

Autofocus Systems: Utilize a hardware-based autofocus system. These systems use a

separate light source (often infrared) to detect the position of the coverslip and actively

correct for focus changes.[3][5] Software-based autofocus can also be used but may

increase phototoxicity due to repeated imaging.[6]

Stable Room Temperature: Maintain a stable room temperature and avoid placing the

microscope near air vents or in direct sunlight.[8][11]

Secure the Sample: Ensure the sample dish or slide is securely clamped to the stage.[10]

Question: My images have a lot of background noise, and the signal from my cells is weak.

How can I improve the signal-to-noise ratio (SNR)?

Answer: A low signal-to-noise ratio can be caused by several factors, including weak

fluorescence, high background fluorescence, and detector noise.[8][12]

Solutions:

Increase Signal:

Use brighter fluorophores or increase their concentration (while being mindful of potential

toxicity).[7]

Use high numerical aperture (NA) objectives to collect more light.[7]

Reduce Background:

Use phenol red-free imaging media.[7]

Wash cells before imaging to remove fluorescent components from the media and dead,

brightly stained cells.[3]

Use background subtraction or image deconvolution algorithms during post-processing.[5]

[13]
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In confocal microscopy, reducing the pinhole size can help reject out-of-focus light and

reduce background.[12]

Optimize Acquisition Settings:

Increase exposure time, but be cautious of phototoxicity and motion blur.[13]

Use binning to increase sensitivity, although this will reduce spatial resolution.[5]

For confocal systems, frame averaging can reduce random noise.[14]

Use High-Quality Components:

Ensure your optical components are clean.

Use high-quality filters that are specific to your fluorophores to minimize bleed-through.[8]

[11] Adding extra emission or excitation filters can sometimes improve SNR.[15][16]

Quantitative Data Summary
The following table provides recommended starting points for key imaging parameters. These

values should be optimized for your specific experimental setup and cell type.
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Parameter Recommendation Rationale

Laser Power

As low as possible (e.g., <1-

5% of maximum for many

systems)

To minimize phototoxicity.[5]

Exposure Time
As short as possible while

maintaining adequate signal

To reduce phototoxicity and

motion blur.[13]

Objective NA
High (e.g., 1.2-1.4 for oil

immersion)

To maximize light collection

and improve resolution.[7]

Binning 2x2 or 3x3

To increase signal-to-noise

ratio at the expense of

resolution.[5]

Pinhole (Confocal) 1 Airy Unit (AU)

A good starting point for

balancing signal and

confocality.[12]

Key Experimental Protocols
Protocol 1: Koehler Illumination Setup for Transmitted Light

Proper illumination is crucial for cell health assessment and for finding the correct focal plane

before starting fluorescence imaging.

Focus on the sample: Place your sample on the stage and bring it into focus using a low-

power objective (e.g., 10x).

Close the field diaphragm: You will see a polygon of light in your field of view.

Focus the condenser: Adjust the condenser height until the edges of the polygon are sharp.

Center the condenser: Use the condenser centering screws to move the polygon to the

center of the field of view.

Open the field diaphragm: Open the diaphragm until it is just outside the field of view.
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Adjust the aperture diaphragm: Remove an eyepiece and look down the tube. Adjust the

aperture diaphragm so that it is about 70-80% of the diameter of the back focal plane of the

objective.

Protocol 2: Performing a Focus Stabilization Procedure

This protocol outlines the general steps for using a hardware autofocus system.

Activate the autofocus system: In your imaging software, enable the hardware autofocus

feature.

Set the target: The system will use an IR laser to find a reference plane, typically the bottom

of the coverslip.

Define the offset: Once the reference is found, you will need to define an offset to bring your

cells into focus. This is because your cells are slightly above the coverslip.

Engage continuous correction: Set the autofocus system to continuously monitor and correct

for focus drift during your time-lapse experiment.

Visualizations
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Caption: A typical workflow for a live cell imaging experiment.
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Caption: A decision tree for troubleshooting common live imaging issues.
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Caption: A simplified generic signaling pathway often studied with live imaging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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